(Z)-henicos-12-ene-1,1-diamine

CAS No.:

Cat. No.: VC13576654

Molecular Formula: C21H44N2

Molecular Weight: 324.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H44N2 |

|---|---|

| Molecular Weight | 324.6 g/mol |

| IUPAC Name | (Z)-henicos-12-ene-1,1-diamine |

| Standard InChI | InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10,21H,2-8,11-20,22-23H2,1H3/b10-9- |

| Standard InChI Key | YMKPAYJEGALSJZ-KTKRTIGZSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCC(N)N |

| SMILES | CCCCCCCCC=CCCCCCCCCCCC(N)N |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCC(N)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

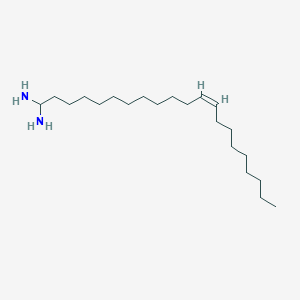

(Z)-Henicos-12-ene-1,1-diamine (IUPAC name: (Z)-henicos-12-ene-1,1-diamine) has the following structural features:

-

Molecular weight: 324.6 g/mol.

-

Double bond configuration: Cis (Z) geometry at C12–C13.

-

Functional groups: Primary amines at C1.

The Z configuration ensures that the highest-priority substituents (alkyl chains) on either side of the double bond are on the same plane, influencing intermolecular interactions and solubility.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 435.6±28.0 °C (predicted) | |

| Density | 0.851±0.06 g/cm³ (predicted) | |

| Water solubility | 36 mg/L at 23°C | |

| pKa | 10.67±0.19 (predicted) |

Spectroscopic Data

-

NMR: The ¹H NMR spectrum shows signals for the terminal amine protons (δ 1.2–1.5 ppm), allylic protons near the double bond (δ 2.0–2.3 ppm), and vinyl protons (δ 5.3–5.5 ppm).

-

IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1640 cm⁻¹ (C=C), and 1100 cm⁻¹ (C–N) confirm functional groups .

Synthesis and Optimization

Synthetic Routes

(Z)-Henicos-12-ene-1,1-diamine is synthesized via:

-

Alkylation of amines: Reaction of 1,1-diaminohenicos-12-ene precursors with alkyl halides under basic conditions.

-

Reductive amination: Catalytic hydrogenation of nitriles or imines derived from fatty acids .

Key Reaction Conditions:

-

Temperature: 50–100°C.

-

Catalysts: Palladium or rhodium complexes for stereoselective double bond formation .

-

Purification: Thin-layer chromatography (TLC) or column chromatography.

Yield and Scalability

-

Lab-scale yield: ~60–75%.

-

Challenges: Steric hindrance from the long hydrocarbon chain reduces reaction efficiency, necessitating excess reagents .

Applications and Industrial Relevance

Biological and Pheromonal Studies

-

Insect communication: Acts as a pheromone analog in Lepidoptera species, disrupting mating behaviors.

-

Antimicrobial activity: Quaternary ammonium derivatives exhibit biocidal properties against Gram-positive bacteria .

Materials Science

-

Surfactants: The amphiphilic structure enables use in emulsifiers and dispersants .

-

Polymer precursors: Serves as a monomer for polyamides and epoxy hardeners, enhancing thermal stability .

Table 2: Comparative Analysis of Diamines

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume